molecular formula C34H36N6O2 B11040907 4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]

4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]

Cat. No.: B11040907
M. Wt: 560.7 g/mol
InChI Key: JCOBCPVDQIESJH-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound belonging to the class of chromenes. Chromenes are heterocyclic compounds that contain a benzopyran ring system. This particular compound is notable for its potential pharmacological properties, including anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . The reaction conditions often include the use of enolizable C-H-activated acidic compounds and phenols .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized catalysts to increase yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include quinones, primary amines, and substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE exerts its effects involves interaction with molecular targets such as DNA and proteins. It can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The compound’s ability to interact with various enzymes and receptors also contributes to its pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE is unique due to its dual chromene structure, which enhances its ability to interact with multiple molecular targets. This dual structure also contributes to its higher potency and selectivity in biological applications compared to similar compounds.

Properties

Molecular Formula

C34H36N6O2

Molecular Weight

560.7 g/mol

IUPAC Name

2-amino-4-[4-[2-amino-3-cyano-7-(diethylamino)-4H-chromen-4-yl]phenyl]-7-(diethylamino)-4H-chromene-3-carbonitrile

InChI

InChI=1S/C34H36N6O2/c1-5-39(6-2)23-13-15-25-29(17-23)41-33(37)27(19-35)31(25)21-9-11-22(12-10-21)32-26-16-14-24(40(7-3)8-4)18-30(26)42-34(38)28(32)20-36/h9-18,31-32H,5-8,37-38H2,1-4H3

InChI Key

JCOBCPVDQIESJH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4C5=C(C=C(C=C5)N(CC)CC)OC(=C4C#N)N

Origin of Product

United States

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